L-732,138

Übersicht

Beschreibung

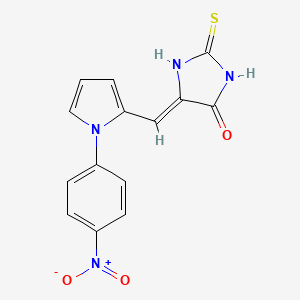

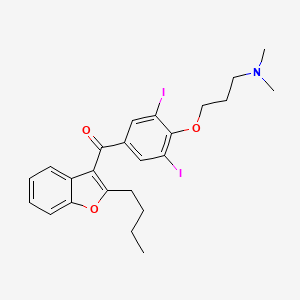

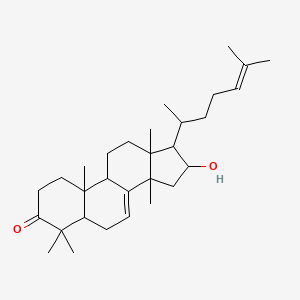

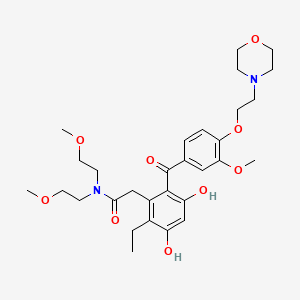

“3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” is a compound with the empirical formula C22H18F6N2O3 . It is a competitive substance P receptor antagonist and is more potent at cloned human NK-1 receptors than at cloned human NK-2 and NK-3 receptors .

Synthesis Analysis

The synthesis of compounds related to “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” often involves the use of 3,5-bis(trifluoromethyl)benzyl bromide . For example, it has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .Molecular Structure Analysis

The molecular structure of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” can be represented by the SMILES stringCC(=O)NC@@HC(=O)OCc3cc(cc(c3)C(F)(F)F)C(F)(F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” include a molecular weight of 472.38 . It is a powder with a melting point of 147-148 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Behandlung von Melanom

L-732,138 wurde nachgewiesen, dass es Apoptose induziert und der Substanz P-bedingten Mitose in menschlichen Melanomzellinien entgegenwirkt . Es löst eine wachstumshemmende Wirkung in den untersuchten Melanomzellen in konzentrationsabhängiger Weise aus . Die spezifische Antitumorwirkung von this compound erfolgte über den NK-1-Rezeptor, und der Zelltod der Melanomzellen erfolgte durch Apoptose .

Behandlung von Magen-Darm-Krebs

This compound wurde gezeigt, dass es Apoptose in menschlichen Magen-Darm-Krebszellinien induziert . Es blockierte die Proliferation von Magen-Darm-Krebszellen in konzentrationsabhängiger Weise . Die Antitumorwirkung, die durch this compound hervorgerufen wurde, erfolgte über den NK-1-Rezeptor . Darüber hinaus wurden 72,1 % und 59,3 % apoptotische Zellen (Chromatinkondensation und Kernfragmentation) in Magen- und Darmkrebszellinien gefunden, wenn this compound (bei IC 100-Konzentration) verabreicht wurde .

Behandlung von HEp-2-Zellen

This compound wurde nachgewiesen, dass es das Wachstum von HEp-2-Zellen dosisabhängig hemmt, sowohl mit als auch ohne vorherige Verabreichung von Substanz P .

Wirkmechanismus

Target of Action

The primary target of L-732,138 is the Neurokinin-1 (NK-1) receptor . This receptor is known to play a significant role in various biological processes, including pain perception and inflammation. It has also been implicated in the proliferation of certain types of cancer cells .

Mode of Action

This compound acts as a selective, potent, and competitive antagonist of the NK-1 receptor . This means it binds to the NK-1 receptor, preventing its natural ligand, Substance P (SP), from binding and activating the receptor . By blocking SP’s interaction with the NK-1 receptor, this compound inhibits the downstream effects triggered by this interaction .

Biochemical Pathways

The NK-1 receptor, when activated by SP, stimulates various signaling pathways that are crucial for regulating cellular functions such as cell proliferation . By acting as an antagonist, this compound blocks these pathways, leading to a decrease in cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.

Result of Action

The primary result of this compound’s action is the inhibition of cell growth . It has been shown to elicit cell growth inhibition in a concentration-dependent manner in various cell lines . Moreover, it has been found to induce apoptosis, or programmed cell death, in these cells . This dual action - inhibiting cell proliferation and promoting cell death - contributes to its potential antitumor effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQYXVAWXAYQC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163989 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

148451-96-1 | |

| Record name | N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148451-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)